4-Butoxy-3-methylphenylboronic Acid
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Overview
Description
4-Butoxy-3-methylphenylboronic Acid is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is known for its ability to form stable carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 4-Butoxy-3-methylphenylboronic Acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and can be scaled up to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-3-methylphenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenols.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phenols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Butoxy-3-methylphenylboronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various organic materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Butoxy-3-methylphenylboronic Acid involves its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in this reaction include the palladium catalyst and the boronic acid reagent .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic Acid: Similar in structure but with a methoxy group instead of a butoxy group.
4-Methylphenylboronic Acid: Similar in structure but without the butoxy group.
4-Formylphenylboronic Acid: Contains a formyl group instead of a butoxy group.
Uniqueness
4-Butoxy-3-methylphenylboronic Acid is unique due to its butoxy group, which provides different reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the butoxy group can provide additional stability or reactivity .
Properties
Molecular Formula |
C11H17BO3 |
---|---|
Molecular Weight |
208.06 g/mol |
IUPAC Name |
(4-butoxy-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-3-4-7-15-11-6-5-10(12(13)14)8-9(11)2/h5-6,8,13-14H,3-4,7H2,1-2H3 |
InChI Key |
KMXFVBPBBZZDFE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCC)C)(O)O |
Origin of Product |
United States |
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